![molecular formula C33H38F3N7O11 B12372157 (2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carboxylic acids, amides, and hydrazines, which contribute to its reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. The process may start with simpler building blocks, which are then assembled through a series of reactions such as amide bond formation, hydrazine coupling, and carboxylation. Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The carboxylic acid groups can be reduced to alcohols or other derivatives.
Substitution: Functional groups such as the pyridine ring can participate in substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group might yield azides or nitriles, while reduction of the carboxylic acids could produce primary alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be used to study enzyme interactions, protein modifications, or cellular signaling pathways. Its hydrazine group, in particular, could be useful for labeling or cross-linking proteins.
Medicine
Potential medical applications include drug development, where the compound’s unique structure could be exploited to design new therapeutic agents. Its ability to interact with biological molecules might make it a candidate for targeting specific diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, where its functional groups provide specific properties like adhesion or reactivity.
作用機序
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the hydrazine group might form covalent bonds with proteins, altering their function. The carboxylic acid groups could participate in hydrogen bonding or ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-amino-3-pyridyl)carbonyl]amino]-3-phenylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid
- **(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-phenylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry. The presence of the hydrazinylpyridine moiety, in particular, distinguishes it from other similar compounds and may confer unique reactivity and biological activity.
特性
分子式 |
C33H38F3N7O11 |
|---|---|
分子量 |
765.7 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H37N7O9.C2HF3O2/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40;3-2(4,5)1(6)7/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47);(H,6,7)/t22-,23-,24-;/m0./s1 |
InChIキー |
PKIAQERMYBSXOA-NYTZCTPBSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN.C(=O)(C(F)(F)F)O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


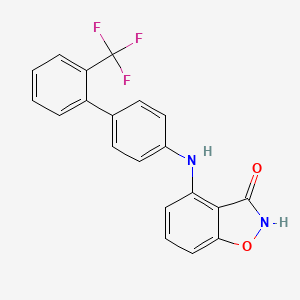

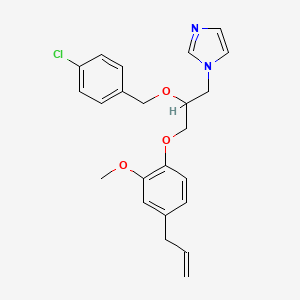
![cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)
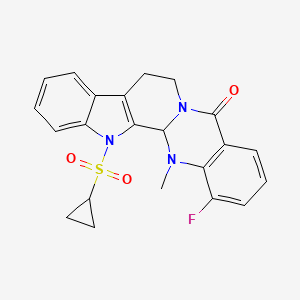

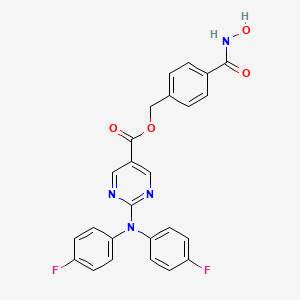
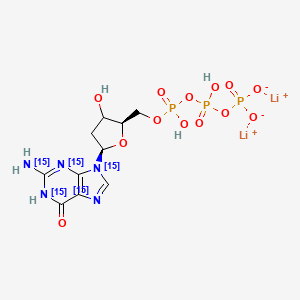
![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)


![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
